molecular formula C10H6ClNO2 B1347161 1-Chloro-4-nitronaphthalene CAS No. 605-61-8

1-Chloro-4-nitronaphthalene

Cat. No. B1347161
Key on ui cas rn: 605-61-8
M. Wt: 207.61 g/mol
InChI Key: QLIOCENRPBJEPI-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

A Pyrex tube was charged with 1-chloro-4-nitronaphthalene (52 mg, 0.25 mmol) and 3,5-dimethylpiperidine (133 μL, 1.0 mmol) followed by acetonitrile (2 mL). The tube was capped and the reaction tube was exposed to microwave irradiation (180° C., 5 min). The reaction mixture was filtered and the solid washed with cold ethanol. If needed the compound was purified according to Purification method C. Yield: 58 mg (82%).
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
133 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][CH:3]=1.[CH3:15][CH:16]1[CH2:21][CH:20]([CH3:22])[CH2:19][NH:18][CH2:17]1>C(#N)C>[CH3:15][CH:16]1[CH:21]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][CH:3]=2)[CH:20]([CH3:22])[CH2:19][NH:18][CH2:17]1

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
133 μL
Type
reactant
Smiles
CC1CNCC(C1)C
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was capped
CUSTOM
Type
CUSTOM
Details
the reaction tube was exposed to microwave irradiation (180° C., 5 min)
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
according to Purification method C

Outcomes

Product
Name
Type
Smiles
CC1CNCC(C1C1=CC=C(C2=CC=CC=C12)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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